molecular formula C6H10F3N3 B12359069 [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine

[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine

Cat. No.: B12359069
M. Wt: 181.16 g/mol
InChI Key: KLNZORNLECTWPB-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyridine ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine typically involves the reaction of a suitable precursor with hydrazine. One common method involves the reaction of 4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be explored for its potential pharmacological activities. The presence of the trifluoromethyl group can influence the compound’s bioactivity, making it a candidate for drug development and other therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to the modulation of biological pathways, enzyme inhibition, or other biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine: This compound shares the trifluoromethyl and hydrazine functionalities but differs in the structure of the aromatic ring.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another similar compound with a trifluoromethyl group, but it contains a bromide instead of a hydrazine moiety.

Uniqueness

The uniqueness of [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine lies in its specific combination of a trifluoromethyl group and a tetrahydropyridine ring bonded to a hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10F3N3

Molecular Weight

181.16 g/mol

IUPAC Name

[4-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine

InChI

InChI=1S/C6H10F3N3/c7-6(8,9)4-1-2-11-5(3-4)12-10/h4H,1-3,10H2,(H,11,12)

InChI Key

KLNZORNLECTWPB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(CC1C(F)(F)F)NN

Origin of Product

United States

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